

# **HJM-561** experimental protocol for cell culture

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Compound of Interest		
Compound Name:	HJM-561	
Cat. No.:	B12379236	Get Quote

### **Application Notes: HJM-561**

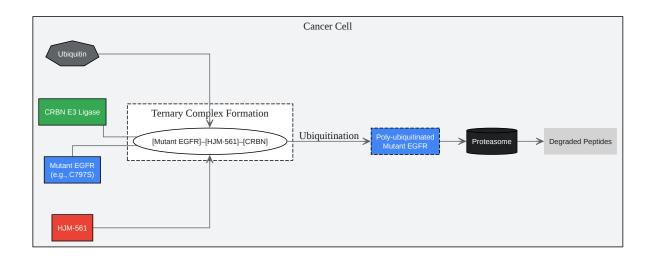
#### Introduction

**HJM-561** is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target and degrade specific mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It was developed to overcome acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, particularly in non-small cell lung cancer (NSCLC).[2][3][5][6] The most common mechanism for this resistance is the C797S mutation. **HJM-561** is effective against EGFR harboring triple mutations such as Del19/T790M/C797S and L858R/T790M/C797S, while having minimal effect on wild-type (WT) EGFR.[1][3][6]

#### Mechanism of Action

As a PROTAC, **HJM-561** is a heterobifunctional molecule. It consists of a ligand that binds to mutant EGFR, a flexible linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][7] By simultaneously binding to both the target protein (mutant EGFR) and the E3 ligase, **HJM-561** forms a ternary complex.[2] This proximity induces the E3 ligase to tag the EGFR protein with ubiquitin molecules. The polyubiquitinated EGFR is then recognized and degraded by the cell's native ubiquitin-proteasome system (UPS).[2][7] This event-driven mechanism allows a single molecule of **HJM-561** to trigger the degradation of multiple target protein molecules.[7]





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Caption: Mechanism of action for HJM-561 PROTAC. (Max Width: 760px)

# **Quantitative Data Summary**

The following tables summarize the in vitro efficacy of **HJM-561** in engineered Ba/F3 cell lines expressing clinically relevant, osimertinib-resistant EGFR mutations.

Table 1: In Vitro Degradation Activity of HJM-561

Cell Line	Target EGFR Mutant	DC <sub>50</sub> (nM)	Incubation Time
Ba/F3	Del19/T790M/C797 S	9.2	24 h
Ba/F3	L858R/T790M/C797S	5.8	24 h

Data sourced from MedchemExpress.[1]



Table 2: In Vitro Anti-proliferative Activity of HJM-561

Cell Line	Target EGFR Mutant	IC50 (nM)
Ba/F3	Del19/T790M/C797S	15.6
Ba/F3	L858R/T790M/C797S	17.0
Ba/F3	Wild-Type EGFR	No effect noted

Data sourced from MedchemExpress.[1]

# **Experimental Protocols**

The following are representative protocols for evaluating the cellular activity of **HJM-561**. These protocols are based on standard laboratory procedures and the published activity of **HJM-561**.

## Protocol 1: Cell Viability Assay (IC<sub>50</sub> Determination)

This protocol describes how to measure the effect of **HJM-561** on the proliferation of EGFR-mutant cells using a standard luminescence-based assay like CellTiter-Glo®.

#### Materials:

- Ba/F3 cells expressing EGFR Del19/T790M/C797S or L858R/T790M/C797S
- Ba/F3 cells expressing wild-type EGFR (as a control)
- Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)
- HJM-561 compound, dissolved in DMSO to create a 10 mM stock solution
- Opaque-walled 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer plate reader

#### Procedure:



#### · Cell Seeding:

- Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
- Dilute the cell suspension to a final concentration of 5 x 10<sup>4</sup> cells/mL.
- Dispense 100 μL of the cell suspension into each well of an opaque-walled 96-well plate (5,000 cells/well).
- Incubate the plate for 24 hours at 37°C, 5% CO<sub>2</sub>.

#### Compound Treatment:

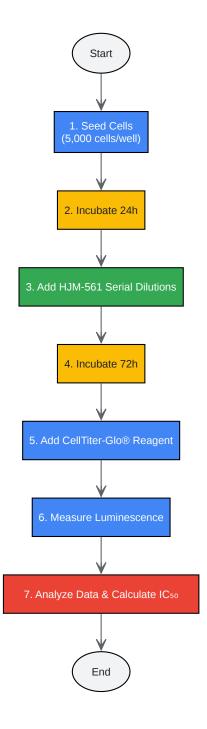
- Prepare a serial dilution series of **HJM-561** in culture medium. Typical final concentrations for an IC<sub>50</sub> curve may range from 0.1 nM to 1000 nM.
- Include a "vehicle control" well containing medium with the same final concentration of DMSO as the highest HJM-561 concentration.
- Carefully remove 50 μL of medium from each well and add 50 μL of the prepared compound dilutions.
- Incubate the plate for 72 hours at 37°C, 5% CO<sub>2</sub>.

#### Viability Measurement:

- Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
- Add 100 μL of reconstituted CellTiter-Glo® reagent to each well.
- Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Data Analysis:



- Normalize the data by setting the average luminescence from the vehicle control wells to 100% viability.
- Plot the normalized viability against the logarithm of **HJM-561** concentration.
- Use a non-linear regression (sigmoidal dose-response) analysis to calculate the IC<sub>50</sub> value.



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**Caption:** Experimental workflow for IC<sub>50</sub> determination. (Max Width: 760px)

### **Protocol 2: Western Blot for EGFR Degradation**

This protocol details the steps to qualitatively and quantitatively assess the degradation of EGFR protein in cells following treatment with **HJM-561**.

#### Materials:

- EGFR-mutant cells (e.g., Ba/F3-Del19/T790M/C797S)
- 6-well cell culture plates
- HJM-561 compound (10 mM stock in DMSO)
- Proteasome inhibitor (e.g., MG132) and ubiquitination inhibitor (e.g., MLN4924) as controls
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- · BCA protein assay kit
- Primary antibodies: anti-EGFR, anti-p-EGFR, anti-β-actin (or GAPDH)
- HRP-conjugated secondary antibody
- ECL chemiluminescence substrate and imaging system

#### Procedure:

- Cell Culture and Treatment:
  - Seed 1 x 10<sup>6</sup> cells per well in 6-well plates and allow them to adhere overnight.
  - Treat cells with HJM-561 at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1000 nM)
    for a set time, typically 24 hours.[1]
  - Include a vehicle (DMSO) control.



- For mechanism validation, co-treat cells with 100 nM HJM-561 and a proteasome inhibitor (e.g., 10 μM MG132) or ubiquitination inhibitor (e.g., 1 μM MLN4924).[1]
- Protein Lysate Preparation:
  - After treatment, wash cells twice with ice-cold PBS.
  - Add 150 μL of ice-cold RIPA buffer to each well and scrape the cells.
  - Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
  - Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification and Electrophoresis:
  - Determine the protein concentration of each lysate using the BCA assay.
  - Normalize all samples to the same concentration (e.g., 1 mg/mL).
  - Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
  - Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
- Immunoblotting:
  - Transfer the separated proteins from the gel to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibody (e.g., anti-EGFR) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash again three times with TBST.



- Detection and Analysis:
  - Apply ECL substrate to the membrane.
  - Capture the chemiluminescent signal using a digital imaging system.
  - Analyze band intensity using software like ImageJ. Normalize EGFR band intensity to the loading control (β-actin) to quantify protein degradation.

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